2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-7-4-10(5-8-16)12-9-11-3-2-6-14-13(11)15-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKVHCZPGSMOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(N2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields with reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
DYRK1A Inhibition
One of the most significant applications of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against DYRK1A, which is implicated in Alzheimer's disease and other neurodegenerative conditions.
- Mechanism of Action : The compound interacts with the active site of DYRK1A, leading to reduced phosphorylation of downstream targets involved in neurodegeneration.
- Research Findings : In vitro studies have shown nanomolar-level inhibition of DYRK1A, alongside antioxidant and anti-inflammatory properties that may contribute to neuroprotection .
MERTK Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of the MER proto-oncogene tyrosine kinase (MERTK), which plays a role in tumor progression and immune evasion.
- Inhibition Studies : Compounds designed based on the pyrrolo[2,3-b]pyridine scaffold have shown promising results in inhibiting MERTK activity, leading to reduced cancer cell proliferation and enhanced apoptosis in various cancer cell lines .
- Case Studies : Specific derivatives have been tested in preclinical models, showing significant tumor regression and improved survival rates compared to control groups.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluoro group | Enhances binding affinity to DYRK1A | |
| Methyl group | Increases lipophilicity | |
| Chloro group | Modulates selectivity for MERTK |
Synthetic Methodologies
The synthesis of this compound involves several key steps that ensure high yield and purity:
- Step 1 : Formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
- Step 2 : Introduction of the methylpiperidine moiety via nucleophilic substitution.
- Step 3 : Purification using chromatographic techniques to isolate the desired product.
Mechanism of Action
The mechanism of action of 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Table 1: FGFR Inhibitors with Pyrrolo[2,3-b]pyridine Core
Dopamine D4 Receptor Antagonists
The 1H-pyrrolo[2,3-b]pyridine scaffold is critical in designing selective dopamine D4 receptor antagonists. Notable examples include:
Table 2: Dopamine Receptor Binding Profiles
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs. D2/D3) | Reference |
|---|---|---|---|---|---|
| L-745,870 | 2.5 | 905 | >3000 | >360-fold | |
| S 18126 | 2.4 | 738 | 2840 | >300-fold | |
| Target Compound | Not Reported | — | — | — | — |
However, its selectivity profile remains uncharacterized.
Antitumor Agents (Nortopsentin Analogues)
Nortopsentin analogues featuring 1H-pyrrolo[2,3-b]pyridine demonstrate potent antitumor activity. Key modifications include:
Table 3: Antitumor Activity of Selected Derivatives
Luminescent Materials (Boron Complexes)
2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine derivatives form luminescent diphenylboron complexes. These materials exhibit blue/green emission and are used in organic light-emitting diodes (OLEDs) .
Biological Activity
2-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound features a pyrrolo[2,3-b]pyridine core substituted with a 1-methylpiperidine moiety. This structural configuration is significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a broad spectrum of pharmacological effects. Notably, this compound has been studied primarily for its role as a DYRK1A inhibitor , which is implicated in various neurological disorders and cancer.
Key Findings
- Inhibition of DYRK1A : The compound has demonstrated nanomolar-level inhibitory activity against DYRK1A, as evidenced by enzymatic assays that reveal significant inhibition rates alongside robust antioxidant and anti-inflammatory effects .
- Anti-inflammatory Properties : In vitro studies using BV2 microglial cells have shown that this compound can reduce LPS-induced pro-inflammatory responses, suggesting its potential therapeutic application in neuroinflammatory diseases .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been confirmed through ORAC assays, indicating its potential use in conditions associated with oxidative stress .
Table 1: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid distribution and metabolism. Studies indicate that compounds with similar piperidine structures often undergo N-dealkylation, affecting their bioavailability and half-life .
Table 2: Pharmacokinetic Parameters
| Compound | Half-life (h) | Bioavailability (%) | Remarks |
|---|---|---|---|
| 2-(1-Methylpiperidin-4-yl)... | Not quantified | Low | Rapid clearance observed |
| Related Kinase Inhibitors | Variable | High | Longer tissue half-lives |
Q & A
Q. What are the established synthetic routes for 2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves coupling the pyrrolo[2,3-b]pyridine core with the 1-methylpiperidin-4-yl moiety. Key steps include nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. For example:
- Step 1 : Functionalization of the pyrrolo[2,3-b]pyridine scaffold at the reactive nitrogen or carbon positions.
- Step 2 : Introduction of the 1-methylpiperidin-4-yl group via alkylation or amination, often under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purification using column chromatography or recrystallization (e.g., CH₂Cl₂/hexane systems) . Yields vary (40–70%), with optimization required for specific substituents.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent integration.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, crystal structures reveal intermolecular N–H⋯N hydrogen bonding, stabilizing dimeric forms .
- HPLC-PDA : Assesses purity (>95% is typical for pharmacological studies) .
Q. What biological targets are associated with pyrrolo[2,3-b]pyridine derivatives?
This scaffold is prevalent in kinase inhibitors (e.g., CDK4/6, B-Raf) due to its planar heteroaromatic structure, which mimics ATP-binding motifs. Specific derivatives show activity against MAP4K5 and FGR kinases . Computational docking studies (e.g., using AutoDock Vina) guide target prioritization .
Advanced Research Questions
Q. How can conflicting bioactivity data across structural analogs be resolved?
Contradictions often arise from assay variability (e.g., cell lines, incubation times) or subtle structural differences. Strategies include:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions (e.g., piperidine methylation vs. ethylation) to identify critical pharmacophores .
- Meta-Analysis : Cross-reference published datasets (e.g., Journal of Medicinal Chemistry) to identify consensus trends .
Q. What strategies optimize the solubility and bioavailability of this lipophilic compound?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
- Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) improve pharmacokinetic profiles . LogP values >3 indicate poor solubility; aim for derivatives with calculated XLogP3 <2.5 (ACD/Labs Percepta) .
Q. How can regioselectivity challenges during functionalization be addressed?
- Directing Groups : Install temporary directing groups (e.g., sulfonyl) to control electrophilic substitution on the pyrrolopyridine core.
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective C3 or C5 functionalization .
- Computational Modeling : DFT calculations (Gaussian 09) predict reactive sites based on Fukui indices .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
Discrepancies may stem from:
- Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity.
- Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation.
- Dosing Regimens : Optimize in vivo dosing (e.g., QD vs. BID) based on PK/PD modeling .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
